molecular formula C15H12ClN3O3S B5698540 N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

Cat. No. B5698540
M. Wt: 349.8 g/mol
InChI Key: PCSPMQFOEJHOKI-UHFFFAOYSA-N
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Description

N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as CNMN, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CNMN is a member of the benzamide family and is known for its potent anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory conditions. However, one limitation of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to improve yields and reduce costs. Another area of interest is the investigation of the potential use of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves the reaction of 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-2-thioaniline. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride to yield N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide with minimal impurities.

Scientific Research Applications

N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been investigated for its potential use in the treatment of neuropathic pain, rheumatoid arthritis, and other inflammatory conditions.

properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-12(6-3-7-13(9)19(21)22)14(20)18-15(23)17-11-5-2-4-10(16)8-11/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPMQFOEJHOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

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